(2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
CAS No.: 330158-28-6
Cat. No.: VC7270063
Molecular Formula: C19H15ClN2O3
Molecular Weight: 354.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 330158-28-6 |
|---|---|
| Molecular Formula | C19H15ClN2O3 |
| Molecular Weight | 354.79 |
| IUPAC Name | N-acetyl-6-chloro-2-(4-methylphenyl)iminochromene-3-carboxamide |
| Standard InChI | InChI=1S/C19H15ClN2O3/c1-11-3-6-15(7-4-11)22-19-16(18(24)21-12(2)23)10-13-9-14(20)5-8-17(13)25-19/h3-10H,1-2H3,(H,21,23,24) |
| Standard InChI Key | UNDFJMODBXESRQ-QOCHGBHMSA-N |
| SMILES | CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NC(=O)C |
Introduction
Synthesis and Preparation
The synthesis of such chromene derivatives typically involves condensation reactions between appropriate precursors. For example, a common method might involve the reaction of a salicylaldehyde derivative with an aniline derivative in the presence of a catalyst to form the chromene core, followed by introduction of the N-acetyl and carboxamide groups through additional steps.
Biological Activities
While specific biological data for (2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide are not available, related chromene derivatives have shown promising activities:
-
Antioxidant Activity: Chromenes are known to exhibit antioxidant properties, which can protect against oxidative stress.
-
Anti-Inflammatory Activity: Some chromene derivatives have demonstrated anti-inflammatory effects, potentially useful in treating inflammatory diseases.
-
Anticancer Activity: Certain chromenes have shown cytotoxic effects against cancer cell lines, suggesting potential anticancer applications.
Spectroscopic Analysis
Spectroscopic methods such as NMR, IR, and MS are typically used to characterize organic compounds. For (2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide, these methods would help confirm the structure by identifying key functional groups and their environments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume